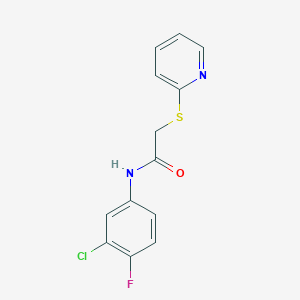

N-(3-chloro-4-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-pyridin-2-ylsulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2OS/c14-10-7-9(4-5-11(10)15)17-12(18)8-19-13-3-1-2-6-16-13/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOVZBUCLVYYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC(=O)NC2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and 2-mercaptopyridine.

Formation of Intermediate: The 3-chloro-4-fluoroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-4-fluorophenyl)chloroacetamide.

Substitution Reaction: The intermediate is then subjected to a substitution reaction with 2-mercaptopyridine in the presence of a base like potassium carbonate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the pyridinylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(3-chloro-4-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide has been evaluated for its anticancer properties. Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and modulation of signaling pathways. For instance, a study demonstrated that the compound exhibited significant cytotoxicity against human tumor cells, suggesting its potential as a lead compound in cancer therapy .

Mechanisms of Action

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects by modulating enzyme activities and influencing cellular signaling pathways, which are crucial for cancer cell survival and proliferation .

Pharmacological Applications

Antimicrobial Properties

Research has shown that this compound displays antimicrobial activity against a range of bacterial strains. Its effectiveness against Gram-positive bacteria makes it a candidate for developing new antibiotics, addressing the growing concern of antibiotic resistance in clinical settings.

Analgesic and Anti-inflammatory Effects

Some studies suggest that compounds with similar structures exhibit analgesic and anti-inflammatory properties. Although specific data on this compound is limited, exploring its potential in these areas could lead to advancements in pain management therapies.

Material Science

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing novel materials with specific properties. For example, it can be incorporated into polymer matrices to enhance the mechanical strength or thermal stability of materials used in various applications, including electronics and coatings .

Case Study 1: Antitumor Effects

In vitro studies have shown that this compound significantly inhibits the growth of A431 vulvar epidermal carcinoma cells. The mechanism involved was linked to the activation of caspase pathways, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

A study conducted on several bacterial strains revealed that this compound exhibited notable antimicrobial properties, particularly against Gram-positive bacteria. This suggests its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Halogenation Patterns

- N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (Praveen et al., 2011): Replaces the pyridin-2-ylsulfanyl group with a naphthalene ring, increasing hydrophobicity. This modification may enhance membrane permeability but reduce solubility compared to the pyridine-containing analog .

- N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide: Features a 4-chlorophenyl group and a diamino-pyrimidine sulfanyl moiety.

Fluorinated Derivatives

- N-(3-chloro-4-fluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide: Incorporates a pentafluorophenylsulfanyl group, significantly increasing electronegativity and metabolic stability due to fluorine’s inductive effects. Its molecular weight (385.71 g/mol) and density (predicted 1.50 g/cm³) are higher than non-fluorinated analogs .

Sulfanyl Group Modifications

Heterocyclic Sulfanyl Moieties

- 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide : Substitutes pyridine with a benzimidazole ring, introducing a basic nitrogen atom (pKa ~10.59). This may alter pharmacokinetic properties, such as oral bioavailability .

- N-(2-cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide: Features a trifluoromethyl-pyridine sulfanyl group with a thienyl substituent.

Thiazole and Triazole Derivatives

- N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14): Replaces the sulfanyl-acetamide backbone with a thiazole ring. This simplification reduces molecular flexibility but may improve synthetic yield (reported via one-step condensation in ethanol) .

- N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide : Integrates a triazole ring, offering additional hydrogen-bonding sites. The ethyl group may enhance hydrophobic interactions in target binding pockets .

Pharmacological and Physicochemical Properties

Anticancer Activity

- In contrast, pyridin-2-ylsulfanyl analogs may target kinases like c-Abl, as seen in related structures .

Physical Properties

Key Research Findings and Gaps

- Structural Insights: Crystal structures of analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide reveal planar conformations favoring π-π stacking, while halogenated derivatives exhibit twisted geometries due to steric clashes .

- Synthetic Accessibility : Thiazole derivatives (e.g., Compound 14) are synthesized in high yields via one-pot reactions, whereas triazole-containing analogs require multi-step protocols .

- Unresolved Questions: Limited data exist on the target compound’s in vivo pharmacokinetics or toxicity. Comparative studies with fluorinated analogs (e.g., pentafluorophenyl derivatives) are needed to elucidate fluorine’s role in bioavailability .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and related research findings.

- Molecular Formula : C₁₈H₁₄ClF₄N₃OS

- Molecular Weight : 431.83 g/mol

- CAS Number : 664999-23-9

This compound has been investigated for its role as a potential inhibitor of topoisomerase II (Topo II), an enzyme critical for DNA replication and repair. Inhibition of Topo II can lead to apoptosis in cancer cells, making this compound a candidate for anticancer therapy.

Topoisomerase II Inhibition

Recent studies have highlighted that compounds with similar structures exhibit selective inhibition of Topo IIα over Topo IIβ, suggesting a promising therapeutic profile. For instance, a derivative exhibited over 100-fold selectivity for Topo IIα and showed significant antiproliferative activity against various human cancer cell lines, including HepG2 and MCF-7 .

Anticancer Activity

- Cell Line Studies :

- In vitro assays demonstrated that this compound induced G2/M phase cell cycle arrest and apoptosis in cancer cell lines.

- The compound's efficacy was evaluated against several human cancer cell lines, showing promising results in reducing cell viability.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. In studies evaluating various derivatives containing the pyridine and acetamide moieties, some exhibited moderate to high antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

- In Vitro Assays :

- Molecular Docking Studies :

Data Summary Table

| Activity Type | Cell Lines Tested | Mechanism | Outcome |

|---|---|---|---|

| Anticancer | HepG2, MCF-7 | Topoisomerase II inhibition | Induced apoptosis, G2/M arrest |

| Antimicrobial | Staphylococcus aureus | Disruption of bacterial growth | Moderate to high activity |

| Molecular Docking | - | Binding to Topo II | High predicted affinity |

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended to confirm the structural integrity of N-(3-chloro-4-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR spectra to verify substituent positions and confirm aromatic protons, pyridinyl sulfanyl groups, and acetamide linkages. Compare chemical shifts with analogous compounds (e.g., pyrimidine derivatives) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula.

- HPLC/GC Analysis : Assess purity (>95%) using reverse-phase HPLC with UV detection or gas chromatography for volatile intermediates .

Q. What are the critical steps in synthesizing this compound?

- Methodological Answer :

- Step 1 : Substitution reaction of 3-chloro-4-fluoroaniline with pyridin-2-ylsulfanyl acetic acid derivatives under alkaline conditions.

- Step 2 : Condensation using coupling agents (e.g., EDC/HOBt) to form the acetamide bond.

- Optimization : Control reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize by-products. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers store this compound to ensure long-term stability?

- Methodological Answer :

- Store in airtight, light-resistant containers under inert atmosphere (N or Ar) at –20°C.

- Monitor stability via periodic HPLC analysis. Avoid aqueous or high-pH conditions to prevent hydrolysis of the sulfanyl or acetamide groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformation and intermolecular interactions?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Determine bond lengths, angles, and torsional parameters (e.g., C–S bond length ~1.78 Å, S–C–C–N dihedral angles). Compare with computational models (DFT).

- Hydrogen Bonding Analysis : Identify intramolecular N–H⋯N bonds (common in pyridinyl systems) and intermolecular interactions influencing crystal packing.

- Data Interpretation : Use SHELXL for refinement; validate with R-factor (<0.05) and electron density maps .

| Key Crystallographic Parameters | Value |

|---|---|

| C–S bond length | 1.78 Å |

| N–H⋯N bond distance | 2.89 Å |

| Dihedral angle (pyridinyl/aryl) | 42.25° |

Q. How can contradictory bioactivity data across different assays be systematically addressed?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish direct target effects from off-target toxicity.

- Structural Modifications : Synthesize analogs (e.g., replacing pyridinyl with quinazoline) to probe structure-activity relationships (SAR).

- Data Normalization : Account for assay-specific variables (e.g., pH, serum proteins) using standardized controls .

Q. What computational strategies are effective in predicting the compound’s binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., kinase ATP-binding pockets). Prioritize poses with favorable ΔG values (<–8 kcal/mol).

- MD Simulations : Conduct 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and conformational dynamics.

- Free Energy Calculations : Apply MM/GBSA to rank binding affinities of analogs .

Q. How can researchers optimize synthetic yields when scaling up production for in vivo studies?

- Methodological Answer :

- Process Chemistry : Transition from batch to flow chemistry for precise control of reaction parameters (e.g., residence time, mixing efficiency).

- Catalyst Screening : Test palladium/copper catalysts for Suzuki-Miyaura couplings if aryl halide intermediates are used.

- By-Product Analysis : Use LC-MS to identify and mitigate side reactions (e.g., over-oxidation of sulfanyl groups) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in different solvents?

- Methodological Answer :

- Solvent Polarity Index : Correlate solubility with solvent polarity (e.g., higher solubility in DMSO vs. hexane). Use Hansen solubility parameters for predictive modeling.

- Temperature Gradients : Measure solubility at 25°C and 37°C to assess thermal effects.

- Aggregation Studies : Perform dynamic light scattering (DLS) to detect nanoaggregates in aqueous buffers, which may falsely suggest low solubility .

Q. What experimental approaches validate the proposed mechanism of enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Determine inhibition constants (K) via Lineweaver-Burk plots under varying substrate concentrations.

- X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., dihydrofolate reductase) to visualize binding interactions.

- SPR Spectroscopy : Measure real-time binding kinetics (k/k) to confirm competitive vs. allosteric inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.